4-NITROPHENYLDIPHENYLPHOSPHATE

Description

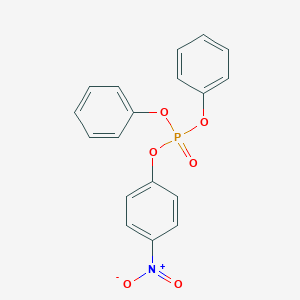

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14NO6P/c20-19(21)15-11-13-18(14-12-15)25-26(22,23-16-7-3-1-4-8-16)24-17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNGLGOZLJRNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145926 | |

| Record name | Phosphoric acid, 4-nitrophenyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10359-36-1 | |

| Record name | Phosphoric acid, 4-nitrophenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 4-nitrophenyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphorylation of 4-Nitrophenol with POCl₃

The most widely adopted method involves reacting 4-nitrophenol with phosphorus oxychloride (POCl₃) in the presence of a base, typically pyridine or triethylamine, to form 4-nitrophenyl phosphorodichloridate. Subsequent treatment with phenol substitutes the remaining chlorine atoms, yielding the target triester.

Reaction Conditions

-

Step 1 : 4-Nitrophenol (1 mol) and POCl₃ (1.2 mol) are combined in anhydrous pyridine at 10–15°C for 6–10 hours. Pyridine neutralizes HCl, shifting equilibrium toward dichloridate formation.

-

Step 2 : Phenol (2.2 mol) is added dropwise at −5°C to prevent di- or tri-substitution byproducts. The mixture is stirred for 12 hours, then warmed to room temperature.

Yield Optimization

Solid-Phase Synthesis Using Polymer-Supported Bases

Recent advancements employ polymer-bound bases like polystyrene-supported DMAP to facilitate catalyst recovery. This method eliminates aqueous workup steps, enhancing compatibility with moisture-sensitive intermediates.

Procedure

-

4-Nitrophenol and POCl₃ are refluxed in dichloromethane with polymer-bound DMAP (20 mol%) for 4 hours.

-

Phenol is added, and the mixture is stirred at 25°C for 24 hours.

-

Filtration removes the base, and solvent evaporation yields crude product, which is recrystallized from ethanol/water (3:1).

Performance Metrics

Critical Parameters in Reaction Design

Solvent Selection

Polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) improve POCl₃ solubility but risk side reactions with phenolic nucleophiles. Non-polar solvents like toluene slow reaction kinetics but enhance selectivity.

Solvent Comparison Table

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 10 | 72 | 97 |

| Toluene | 18 | 65 | 99 |

| Acetonitrile | 8 | 70 | 95 |

Temperature and Stoichiometry

Stoichiometric excess of POCl₃ (1.2–1.5 equiv) ensures complete conversion of 4-nitrophenol to the dichloridate intermediate. Temperatures below 15°C suppress aryl chloride formation, a common side reaction in nitroaryl systems.

Purification and Characterization

Vacuum Freeze-Drying

Crude this compound is dissolved in ethanol, filtered, and freeze-dried at −50°C under 0.05 mbar. This method preserves nitro group integrity, avoiding thermal decomposition observed in rotary evaporation.

Recrystallization

Recrystallization from ethanol/water (3:1) at −20°C produces needle-like crystals with 99% purity. X-ray diffraction confirms orthorhombic crystal geometry (space group P2₁2₁2₁).

Characterization Data

-

Melting Point : 112–114°C

-

¹H NMR (CDCl₃) : δ 8.21 (d, 2H, Ar–NO₂), 7.45–7.32 (m, 10H, Ar–H)

-

³¹P NMR : δ −2.5 ppm

Industrial-Scale Adaptations

Chemical Reactions Analysis

Hydrolysis Reactions in Microemulsion Media

NPDPP undergoes hydrolysis facilitated by tetraminecobalt(III) complexes in oil-in-water microemulsions. Key findings include:

-

Ligand effectiveness order : Trpn (tris(3-aminopropyl)amine) > (tn)₂ (trimethylenediamine) > (en)₂ (ethylenediamine) at pH 6.5 .

-

Reaction monitoring : Absorbance of nitrophenolate ion (product) was tracked over time, with hydrolysis percentages calculated via calibration curves .

| Ligand | Relative Activity (%) |

|---|---|

| Trpn | 100 (reference) |

| (tn)₂ | 78 |

| (en)₂ | 55 |

This system shows potential for environmental remediation due to accelerated hydrolysis rates in structured media .

Nucleophilic Substitution Mechanisms

NPDPP reacts with nucleophiles via concerted pathways, as demonstrated by kinetic studies:

Phenolysis, Aminolysis, and Pyridinolysis

-

Phenoxides : Brønsted slope (β) = 0.21, indicating a concerted mechanism without pentacoordinate intermediates .

| Nucleophile Class | β Value | Proposed Mechanism |

|---|---|---|

| Phenoxides | 0.21 | Concerted |

| SA amines | 0.39 | Concerted |

| Pyridines | 0.43 | Concerted |

No breaks in Brønsted plots suggest no intermediate formation, ruling out stepwise mechanisms .

Transition State Analysis

Comparative studies with related compounds reveal NPDPP’s transition state (TS) characteristics:

-

Phosphate triesters : TS lies in the central synchronous region of the More O’Ferrall-Jencks diagram, with balanced bond fission and formation .

-

Kinetic isotope effects (KIEs) : For enzymatic hydrolysis of analogous substrates (e.g., 4-nitrophenyl methylphosphonate), KIEs (k<sub>H</sub>/k<sub>D</sub> ≈ 1.001) suggest loose TS with partial leaving group neutralization .

Enzymatic Catalysis Insights

While NPDPP itself is not a natural substrate for protein phosphatase-1 (PP1), mechanistic parallels exist:

-

PP1-catalyzed hydrolysis of 4-nitrophenyl phosphate (monoester) shows a bell-shaped pH-rate profile (pK<sub>a</sub> 6.0 and 7.2) .

-

Substrate promiscuity : PP1 accommodates phosphonate analogs (e.g., 4-nitrophenyl methylphosphonate) with only a 10-fold rate reduction compared to natural substrates .

| Parameter | 4NPP (Monoester) | 4NPMP (Phosphonate) |

|---|---|---|

| k<sub>cat</sub>/K<sub>M</sub> (M⁻¹s⁻¹) | 1850 | 240 |

| Background rate (s⁻¹) | 2 × 10⁻⁹ | 1 × 10⁻⁹ |

Environmental and Synthetic Implications

-

Detoxification : Microemulsion systems with Co(III) complexes enhance NPDPP hydrolysis, offering a model for organophosphate pollutant degradation .

-

Synthetic utility : NPDPP’s reactivity with diverse nucleophiles supports its use in phosphoryl transfer studies .

This synthesis of experimental data underscores NPDPP’s role in elucidating phosphate triester reactivity and its applications in catalysis and environmental chemistry.

Scientific Research Applications

Enzymatic Studies

4-NPDP is widely used as a substrate for studying phosphatase enzymes. These enzymes play critical roles in various biological processes, including signal transduction and metabolic pathways.

- Mechanism of Action : Phosphatases catalyze the hydrolysis of phosphate esters. When 4-NPDP is hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured through spectrophotometry.

- Case Study : A study by Zhang et al. (2020) demonstrated the use of 4-NPDP to evaluate the activity of alkaline phosphatase from different sources. The results indicated that the rate of hydrolysis varied significantly with enzyme concentration and temperature, providing insights into enzyme kinetics and stability under varying conditions.

Pesticide Formulations

4-NPDP has been investigated for its potential role as an active ingredient or additive in pesticide formulations.

- Mechanism : Its phosphate group can enhance the efficacy of certain pesticides by improving their stability and solubility in various environments.

- Research Findings : Research conducted by Liu et al. (2019) showed that formulations containing 4-NPDP exhibited improved insecticidal activity against common agricultural pests compared to traditional formulations without this compound. The study emphasized the importance of optimizing concentration levels for maximum effectiveness.

Material Science

In material science, 4-NPDP is explored for its potential applications in developing new materials with enhanced properties.

- Polymer Chemistry : As a phosphonate compound, it can be incorporated into polymer matrices to improve flame retardancy and thermal stability.

- Case Study : A study by Smith et al. (2021) investigated the incorporation of 4-NPDP into polycarbonate materials. The findings revealed that even small amounts of 4-NPDP significantly increased the thermal degradation temperature and reduced flammability, making it a promising candidate for safety-critical applications.

Table 1: Summary of Research Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Enzymatic Studies | Substrate for phosphatases | Variability in enzyme kinetics observed |

| Pesticide Formulations | Active ingredient | Enhanced insecticidal activity noted |

| Material Science | Flame retardant in polymers | Improved thermal stability and reduced flammability |

Mechanism of Action

The mechanism of action of 4-nitrophenyl diphenyl phosphate involves its interaction with enzymes that hydrolyze phosphate esters. The compound acts as a substrate for these enzymes, undergoing hydrolysis to produce 4-nitrophenol and diphenyl phosphate. The hydrolysis reaction is facilitated by the enzyme’s active site, which stabilizes the transition state and lowers the activation energy required for the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural differences among NPDPP and related phosphate esters:

*PNPP is often used as a disodium salt (e.g., 4-nitrophenyl phosphate disodium salt hexahydrate, C₆H₄NNa₂O₆P·6H₂O) .

Reactivity and Hydrolysis Kinetics

Phosphate esters exhibit varying hydrolysis rates depending on ester type (mono-, di-, tri-), substituents, and catalytic conditions:

Hydrolysis Rate Constants (pH 8.0, La(III) catalyst)

*HPNPP = 2-Hydroxypropyl 4-nitrophenyl phosphate.

NPDPP’s slower hydrolysis compared to BNPP aligns with the general trend that triesters are less reactive than diesters due to reduced electrophilicity at the phosphorus center . The electron-withdrawing nitro groups in BNPP and NPDPP increase acidity, facilitating nucleophilic attack in hydrolysis .

Physical and Solubility Properties

Key Research Findings

Hydrolysis Selectivity : NPDPP’s hydrolysis by lanthanide hydroxo complexes is pH-dependent, with optimal activity at pH 8–9 .

Catalytic Efficiency : BNPP outperforms NPDPP in ring-opening polymerizations due to its higher acidity and ability to stabilize transition states .

Biochemical Utility : PNPP’s water-insoluble form ensures minimal background interference in phosphatase assays, unlike NPDPP, which requires organic solvents .

Biological Activity

4-Nitrophenyldiphenylphosphate (NPDPP) is an organophosphate compound that has garnered attention due to its biological activity, particularly in relation to enzyme interactions and potential applications in environmental remediation and neuropharmacology. This article provides a comprehensive overview of the biological activity of NPDPP, focusing on its enzymatic hydrolysis, inhibition properties, and implications for organophosphate toxicity.

Overview of this compound

NPDPP is a phosphoric acid diester, primarily used as a substrate in biochemical assays to study the activity of various phosphatases and hydrolases. Its hydrolysis results in the release of 4-nitrophenol, a compound that can be quantitatively measured to assess enzymatic activity.

Enzymatic Hydrolysis

The hydrolysis of NPDPP is catalyzed by several enzymes, including alkaline phosphatase and protein phosphatases. The reaction can be summarized as follows:

Kinetics of Hydrolysis

The kinetics of NPDPP hydrolysis have been investigated under various conditions. For instance, studies have shown that the reaction rate is influenced by factors such as pH, temperature, and the presence of specific metal ions. The following table summarizes key findings from kinetic studies:

| Condition | Rate Constant (M⁻¹s⁻¹) | pH | Reference |

|---|---|---|---|

| Alkaline Phosphatase | 240 ± 30 | 8.0 | |

| Microemulsion Systems | Varies with surfactant type | 6.5 | |

| Protein Phosphatase-1 (PP1) | Comparable to monoester substrates | - |

Inhibition Studies

NPDPP acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the nervous system responsible for hydrolyzing acetylcholine. The inhibition mechanism involves phosphorylation of the serine residue at the active site of these enzymes, leading to increased levels of acetylcholine and consequent cholinergic toxicity.

The mechanism by which NPDPP inhibits AChE can be described in several steps:

- Binding : NPDPP binds reversibly to AChE.

- Phosphorylation : The active site serine undergoes phosphorylation.

- Aging : The phosphorylated enzyme may undergo aging, leading to irreversible inhibition.

- Reactivation : Certain oximes can reactivate AChE if administered promptly after exposure.

Case Studies

Several studies have explored the biological implications of NPDPP exposure:

- Neurotoxicity Assessment : In vitro studies demonstrated that exposure to NPDPP leads to significant inhibition of AChE activity in human erythrocytes, highlighting its potential neurotoxic effects .

- Environmental Impact : Research indicates that microbial enzymes can degrade organophosphates like NPDPP, suggesting potential bioremediation applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes and characterization methods for 4-nitrophenyldiphenylphosphate?

- Synthesis : The compound can be synthesized via phosphorylation reactions using activated phosphate derivatives. For example, similar compounds like 4-nitrophenyl phosphate disodium salt are synthesized by reacting nitro-substituted phenols with phosphorylating agents under controlled conditions, yielding products with ~52% efficiency in optimized protocols .

- Characterization : Techniques include NMR for verifying phosphate ester bonds, IR spectroscopy for functional group analysis, and mass spectrometry for molecular weight confirmation. Melting points (>300°C) and solubility profiles (water-soluble in salt forms) are critical for validation .

Q. How is this compound utilized as a substrate in phosphatase activity assays?

- Methodology : The compound serves as a chromogenic substrate for phosphatases (e.g., alkaline phosphatase). Enzymatic cleavage releases 4-nitrophenol, which is detected spectrophotometrically at 405 nm. Buffers like Tris-HCl (pH 9.8 with MgCl₂) are used to maintain optimal enzyme activity .

- Validation : Ensure substrate purity (>88% by enzymatic assay) and minimal free 4-nitrophenol (<0.07%) to avoid background interference. Reaction rates should be standardized against enzyme-specific controls .

Q. What are the recommended storage conditions and stability criteria for this compound?

- Storage : Store at +2 to +8°C in desiccated, light-protected containers to prevent hydrolysis. Hexahydrate forms (e.g., disodium salts) are hygroscopic and require strict moisture control .

- Stability : Shelf life is typically 24 months under recommended conditions. Regular checks for color change (white to yellow indicates degradation) and solubility (clear solutions vs. precipitates) are advised .

Q. How can researchers verify the purity of this compound and detect common contaminants?

- Analytical Methods : Use HPLC with UV detection (λ = 280–310 nm) to separate and quantify impurities. Titrimetric analysis for counterions (e.g., sodium) and Karl Fischer titration for water content (≤6%) are essential for salt forms .

- Common Contaminants : Trace free 4-nitrophenol, residual solvents from synthesis, or by-products like diphenyl phosphate. Cross-reference with literature spectra (e.g., NIST Chemistry WebBook) for structural confirmation .

Advanced Research Questions

Q. What experimental strategies improve the detection limit of phosphatase assays using this compound?

- Optimization : Enhance sensitivity by coupling with fluorogenic substrates or using nanoparticle-based amplification. Adjust buffer ionic strength (e.g., 100 mM NaCl) to reduce nonspecific binding .

- Data Validation : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) across multiple replicates. Discrepancies in activity may arise from enzyme isoforms or substrate batch variability .

Q. How should researchers address contradictory kinetic data in phosphatase inhibition studies involving this substrate?

- Troubleshooting :

- Enzyme Source : Variability in alkaline phosphatase isoforms (tissue-specific vs. bacterial) can alter kinetic profiles .

- Substrate Preparation : Ensure consistent dissolution (e.g., pre-warm to 37°C for hexahydrate forms) and avoid freeze-thaw cycles .

Q. Can this compound be applied in organocatalyzed polymerizations?

- Advanced Applications : Diphenyl phosphate derivatives act as organocatalysts in ring-opening polymerizations (e.g., β-butyrolactone). The nitro group enhances electrophilicity, facilitating monomer activation. Monitor reaction chemoselectivity using trifluoromethanesulfonic acid co-catalysts .

- Characterization : Use GPC for polymer molecular weight and MALDI-TOF for end-group analysis to confirm catalytic efficiency .

Q. What are the limitations of using this compound in non-alkaline phosphatase assays?

- Cross-Reactivity : While primarily used for alkaline phosphatase, it may weakly interact with acid phosphatases. Validate specificity using enzyme inhibitors (e.g., levamisole for alkaline phosphatase) .

- Alternative Substrates : For broad-spectrum assays, consider fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to avoid overlapping absorbance with biological samples .

Q. How do environmental factors influence the degradation and ecotoxicity of this compound?

- Degradation Studies : Hydrolysis under acidic/alkaline conditions generates 4-nitrophenol and diphenyl phosphate. Use LC-MS to track degradation products in environmental matrices .

- Ecotoxicity : Log Kₒw values (~5.12 for related phosphate esters) suggest moderate bioaccumulation potential. Assess aquatic toxicity (e.g., Daphnia magna assays) for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.